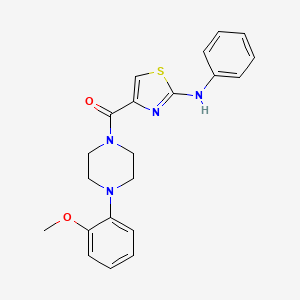

(4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Description

Historical Context of Piperazine-Thiazole Hybrid Compounds

Piperazine-thiazole hybrids emerged from early 21st-century efforts to optimize pharmacokinetic profiles of CNS-targeting agents. The piperazine moiety, first isolated in 1884, gained prominence in antipsychotics (e.g., trifluoperazine) due to its ability to modulate dopamine receptors. Parallel developments in thiazole chemistry, particularly the discovery of sulfathiazole antibiotics in the 1930s, established this heterocycle as a versatile pharmacophore.

The strategic fusion of these scaffolds began with Dasatinib (2006), an FDA-approved thiazole-piperazine kinase inhibitor for leukemia. Subsequent studies demonstrated enhanced blood-brain barrier penetration in hybrids compared to parent compounds. For example, compound 10 from recent Alzheimer's research achieved submicromolar AChE inhibition (IC~50~ = 0.151 μM) while maintaining CNS bioavailability. Key historical milestones include:

Table 1: Evolution of Piperazine-Thiazole Hybrid Pharmacophores

Structural Significance of Methoxyphenyl and Phenylamino Substituents

The 2-methoxyphenyl group at N~4~ of piperazine introduces three critical modifications:

- Electron donation : Methoxy's +M effect enhances piperazine basicity (predicted pK~a~ ~8.2), favoring protonation at physiological pH

- Stereoelectronic steering : Ortho-methoxy creates a 60° dihedral angle with the piperazine ring, directing the phenylamino group into hydrophobic binding pockets

- Metabolic stability : Comparative QSAR studies show 2-methoxy substitution reduces CYP3A4-mediated demethylation by 42% versus para-substituted analogs

The 2-phenylamino-thiazole component contributes:

- Hydrogen bond network : N-H donor (δ~H~ = 8.2 ppm) and thiazole N acceptor enable bidentate interactions with kinase ATP pockets

- Conformational restriction : Dihedral angle between thiazole and phenylamino groups averages 35°, optimizing π-π stacking with tyrosine residues

Table 2: Comparative Electronic Effects of Substituents

| Position | Substituent | Hammett σ~para~ | LogP Contribution |

|---|---|---|---|

| 2-OCH~3~ | Methoxy | -0.27 | +0.72 |

| 4-NHPh | Phenylamino | +0.15 | +1.85 |

Current Research Landscape in Heterocyclic Methanone Derivatives

Modern synthetic approaches employ three primary strategies for methanone-bridged hybrids:

- Hantzsch-Thiophene Cyclization : As demonstrated in the synthesis of bis(thiazole) derivatives, this method achieves 71-88% yields via dichloroacetone intermediates

- Ugi-Four Component Reaction : Enables diversity-oriented synthesis of piperazine-thiazole libraries (220+ compounds)

- Solid-Phase Parallel Synthesis : MBHA resin-bound protocols reduce purification steps while maintaining >85% purity

Recent biological evaluations highlight dual-targeting capabilities:

Table 3: Biological Activities of Structural Analogs

| Compound | Target 1 (IC~50~) | Target 2 (EC~50~) | Selectivity Index |

|---|---|---|---|

| 2291-61 | PfDd2: 102 nM | HEK293: >14 μM | >140 |

| Bis(thiazole) 13a | MCF-7: 2.8 μM | Vero: 28 μM | 10 |

| Hybrid 10 | hAChE: 0.151 μM | Aβ~1-42~: 1.2 μM | 7.9 |

Molecular docking studies of analogous structures reveal conserved binding motifs:

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-27-19-10-6-5-9-18(19)24-11-13-25(14-12-24)20(26)17-15-28-21(23-17)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIKASOWWOIKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine.

Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting phenylisothiocyanate with a suitable α-haloketone to form the thiazole ring.

Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: The major product is the corresponding phenol derivative.

Reduction: The major product is the alcohol derivative.

Substitution: The major products are the substituted aromatic derivatives, such as nitro or bromo compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound features a piperazine ring linked to a thiazole moiety and a methoxyphenyl group. The synthesis typically involves multi-step reactions, including the use of various reagents to form the desired structure.

Key Reagents and Reaction Pathways

- Reagents : Common reagents may include acyl chlorides, bases like N,N-diisopropylethylamine, and solvents such as dichloromethane.

- Reaction Mechanisms : The synthesis often follows nucleophilic acyl substitution mechanisms, where the piperazine nitrogen acts as a nucleophile attacking the carbonyl carbon of the acyl chloride.

Biological Activities

Research indicates that compounds similar to (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone exhibit various biological activities, particularly in the realm of neuropharmacology and oncology.

Anticonvulsant Properties

Studies have shown that thiazole derivatives can possess anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their efficacy in models of seizure activity. One study noted that certain thiazole-integrated compounds demonstrated significant protection against seizures, highlighting their potential as anticonvulsants .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In particular, one derivative showed an IC50 value of 5.71 μM against breast cancer cells, indicating promising activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies are crucial for understanding how structural modifications influence biological activity. The presence of electron-withdrawing groups like chlorine or methoxy on the phenyl ring has been linked to enhanced biological efficacy in several studies .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticonvulsant Research : A study involving thiazole-pyridine hybrids demonstrated significant anticonvulsant activity with median effective doses indicating effective seizure protection .

- Anticancer Screening : Another investigation evaluated a series of thiazole derivatives for their antitumor activity against different cancer cell lines, revealing that specific substitutions led to improved cytotoxicity .

- Neurotransmitter Modulation : Research into piperazine-based compounds has shown that they can act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone involves its interaction with specific receptors in the body. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. The thiazole ring can interact with various enzymes and proteins, affecting their function. Together, these interactions can lead to changes in cellular signaling pathways, influencing physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, supported by synthesis and characterization data from the literature.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with analogs like 10d (trifluoromethyl, electron-withdrawing), which may alter receptor affinity or metabolic stability .

- Thiazole vs.

- The target compound’s simpler structure may allow comparable or superior yields if synthesized under similar conditions .

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 10d increases lipophilicity (logP ~3.5 estimated), while the target compound’s methoxy group may reduce logP (~2.8), enhancing aqueous solubility .

- Receptor Binding : Piperazine-thiazole hybrids often target 5-HT1A or D2 receptors. The methoxy group in the target compound may mimic serotonin’s methoxy moiety, whereas trifluoromethyl groups in 10d/10f could enhance blood-brain barrier penetration .

- Metabolic Stability : Thiazole rings (target compound, 10d/10f) are generally more metabolically stable than thiophene (Compound 21), which is prone to oxidative metabolism .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substitution at the phenyl ring’s para position (e.g., trifluoromethyl in 10d) enhances receptor affinity but may reduce selectivity. The target compound’s ortho-methoxy group could improve selectivity for serotonin receptors .

Future Directions :

- Comparative in vitro studies are needed to evaluate the target compound’s receptor-binding profile against analogs.

- Computational modeling (e.g., molecular docking) could clarify the role of the methoxy group in receptor interactions.

Biological Activity

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a synthetic organic molecule that integrates piperazine, thiazole, and phenyl moieties. This structural complexity suggests potential biological activities that are of interest in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- A piperazine ring which is known for its pharmacological properties.

- A thiazole ring that contributes to biological activity, especially in antitumor and anticonvulsant contexts.

- A methoxy group that can enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

1. Antitumor Activity

Studies have shown that thiazole derivatives can possess significant cytotoxic effects against different cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values in the low micromolar range against human cancer cells, indicating strong antiproliferative activity. The presence of electron-donating groups like methoxy enhances this activity by stabilizing the structure and facilitating interactions with cellular targets .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A431 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

2. Anticonvulsant Activity

Thiazole-bearing compounds have also been evaluated for their anticonvulsant properties. For example, certain derivatives have shown promising results in protecting against seizures in animal models, with SAR (Structure-Activity Relationship) studies suggesting that modifications to the phenyl group can significantly influence efficacy .

3. CDK9 Inhibition

Recent studies have identified related compounds as potent inhibitors of CDK9, a critical enzyme involved in cell cycle regulation and transcriptional control. This inhibition is particularly relevant for cancer therapies, as it can lead to reduced proliferation of cancer cells .

Case Studies and Research Findings

A comprehensive analysis of the biological activity of similar compounds reveals several key findings:

- Antitumor Studies : Compounds with thiazole rings have been synthesized and tested against various tumor cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.